Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.
GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.
GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.
1. Enhances Memory.
2. Protects the Brain Tissue.
3. Helps protect Parkinson's Neurons.
4. Enhances skin appearance and reduces scarring.
5. It helps reduce Heart Problems.
6. Modifies Sex Motivation and mood.
The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.
The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.
Growth hormone releasing peptides are a class of synthetic peptides designed to stimulate the secretion of growth hormone from the pituitary gland. These peptides mimic the action of natural growth hormone secretagogues, such as ghrelin, and are utilized in various scientific and clinical applications. The primary mechanism of action involves binding to specific receptors in the hypothalamus and pituitary gland, leading to increased growth hormone release.
The initial discovery of growth hormone releasing peptides dates back to the early 1980s when researchers identified that certain chemical analogs of enkephalin could stimulate growth hormone release. This led to the development of several synthetic peptides, including GHRP-1, GHRP-2, GHRP-6, and hexarelin, each exhibiting varying degrees of efficacy in stimulating growth hormone secretion .
Growth hormone releasing peptides can be classified based on their structure and mechanism of action:
These peptides do not share structural homology with growth hormone releasing hormone but act through specific receptors known as growth hormone secretagogue receptors .
The synthesis of growth hormone releasing peptides typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form peptide chains. For example, GHRP-6 is synthesized using a combination of Fmoc (9-fluorenylmethoxycarbonyl) chemistry and microwave-assisted techniques to enhance efficiency and yield .
The synthesis process includes:
This method ensures high purity and yields suitable for biological testing .
Growth hormone releasing peptides generally consist of short chains of amino acids, typically ranging from six to seven residues. For instance, GHRP-6 has the sequence His-DTrp-Ala-Trp-DPhe-Lys-NH2, which contributes to its biological activity .
The molecular weight of GHRP-6 is approximately 873.02 g/mol, with a hydrophilic character due to its amino acid composition. The three-dimensional structure is critical for receptor binding and subsequent biological activity.
Growth hormone releasing peptides undergo several biochemical reactions upon administration:
The efficacy of these reactions can be influenced by factors such as peptide concentration, route of administration (intravenous, subcutaneous), and physiological conditions like age and hormonal status .
The primary mechanism by which growth hormone releasing peptides stimulate growth hormone secretion involves:
Studies have shown that administration of these peptides can significantly elevate serum growth hormone levels in both animal models and humans, demonstrating their potent stimulatory effects .
Growth hormone releasing peptides are generally stable at room temperature but may require refrigeration for long-term storage. They are soluble in aqueous solutions, which facilitates their administration via injection.
These peptides are characterized by:
Growth hormone releasing peptides have several applications in both research and clinical settings:
Growth Hormone Releasing Peptide-6 (GHRP-6; His-DTrp-Ala-Trp-DPhe-Lys-NH₂) emerged from systematic screening of enkephalin derivatives by endocrinologist Cyril Bowers in the early 1980s. This first-in-class synthetic hexapeptide demonstrated unprecedented growth hormone (GH)-releasing activity in pituitary cell cultures and animal models [2] [8]. Unlike endogenous GH-releasing hormone (GHRH), GHRP-6 exhibited:
Mechanistically, GHRP-6 synergized with GHRH but retained efficacy under somatostatin suppression—suggesting a unique hypothalamic-pituitary axis interaction [7]. Its discovery provided the first evidence for a non-GHRH pathway regulating GH secretion.
Table 1: Structural and Functional Evolution of Synthetic GHRPs
Compound | Amino Acid Sequence | Key Modifications | Receptor Affinity |
---|---|---|---|
GHRP-6 | His-DTrp-Ala-Trp-DPhe-Lys-NH₂ | Prototype hexapeptide | GHS-R1a > CD36 |
GHRP-2 | DAla-DβNal-Ala-Trp-DPhe-Lys-NH₂ | DβNal substitution | 5× GHS-R1a affinity vs GHRP-6 |
Hexarelin | His-D2MeTrp-Ala-Trp-DPhe-Lys-NH₂ | D-2-methyltryptophan | GHS-R1a + CD36 binding |
MK-0677 | Benzolactam derivative | Non-peptidyl mimetic | Oral GHS-R1a agonist |
Second-generation GHRPs emerged through rational structure-activity relationship (SAR) studies:
Comparative studies revealed:
The discovery of ghrelin's endogenous GHS-R1a activation spurred development of non-peptidyl mimetics:
However, chronic administration (4 mg/kg/day ×6 weeks in rats) abolished GH response due to:
Table 2: Signaling Pathways Activated by GHRP Ligands
Ligand Class | Primary Receptor | Signaling Pathways | Functional Outcomes |
---|---|---|---|
Peptidyl (GHRP-6) | GHS-R1a | Gαq-PLC-IP₃-Ca²⁺ | GH secretion via cAMP amplification |
Modified peptide (Hexarelin) | CD36/GHS-R1a | PI3K-AKT1-PGC1α | Cardioprotection, ROS reduction |
Non-peptidyl (MK-0677) | GHS-R1a | β-arrestin recruitment | Sustained GH pulsatility |
GHRPs unexpectedly transcended endocrine applications through receptor promiscuity:
Mechanistic studies revealed:
Table 3: Documented Cytoprotective Effects of GHRP Ligands
Physiological System | GHRP-6 Effects | Hexarelin Effects | GHRP-2 Effects |
---|---|---|---|
Cardiac | ↑ Coronary flow (42%)↓ CK release (68%) | ↑ LV ejection fraction (29%)↓ Angiotensin II reactivity | Preserved inotropic effect during hypogonadism |
Hepatic | ↓ Fibrosis (CTGF↓, TGF-β↓) | Attenuated steatosis (PPARγ↑) | Reduced ROS (80%) |
Neuronal | Synapse protection (BDNF↑) | - | - |
Molecular Targets | CD36/PI3K/AKT1 | CD36/PGC1α | GHS-R1a/ERK |
Concluding Remarks
The GHRP scaffold evolved from GH-secretagogues to pluripotent cytoprotective agents through strategic structural modifications and receptor exploitation. Future directions include biased ligands targeting specific GHS-R1a conformations and tissue-specific delivery systems to maximize therapeutic benefits beyond endocrinology.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: